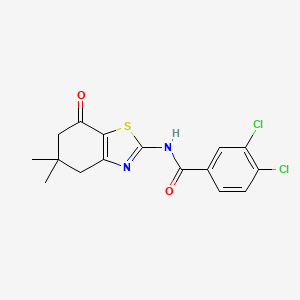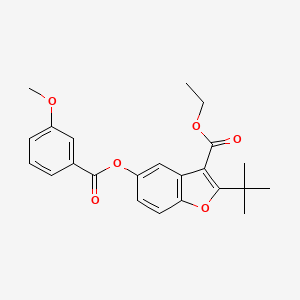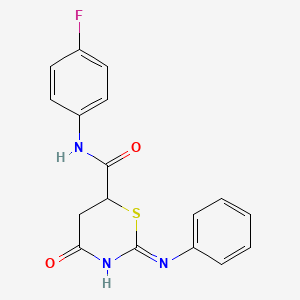![molecular formula C28H30N4O2 B11603787 (3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-[(4-ethoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11603787.png)
(3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-[(4-ethoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-1-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-3-[(4-ETHOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzylic piperazine moiety and an ethoxyphenyl imino group, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-3-[(4-ETHOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, including the formation of the indole core, the introduction of the benzylic piperazine, and the attachment of the ethoxyphenyl imino group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow chemistry, to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the imino group, converting it into an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reagents like bromine or chlorine can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylic ketones, while reduction can produce secondary amines.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.
Biology
In biological research, the compound’s interactions with various biomolecules are of interest. It may be used to study enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure allows for the exploration of novel therapeutic targets and mechanisms of action.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism by which (3Z)-1-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-3-[(4-ETHOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical pathways being activated or inhibited. The exact pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in sensitive applications.
Dichloroaniline: An aniline derivative with various industrial applications.
Uniqueness
What sets (3Z)-1-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-3-[(4-ETHOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines.
特性
分子式 |
C28H30N4O2 |
|---|---|
分子量 |
454.6 g/mol |
IUPAC名 |
1-[(4-benzylpiperazin-1-yl)methyl]-3-(4-ethoxyphenyl)iminoindol-2-one |
InChI |
InChI=1S/C28H30N4O2/c1-2-34-24-14-12-23(13-15-24)29-27-25-10-6-7-11-26(25)32(28(27)33)21-31-18-16-30(17-19-31)20-22-8-4-3-5-9-22/h3-15H,2,16-21H2,1H3 |
InChIキー |
WGPKDDUKJLCCBB-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCN(CC4)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11603712.png)
![2-chloro-5-methylphenyl P-methyl-N-{4-[(trifluoromethyl)sulfanyl]phenyl}phosphonamidate](/img/structure/B11603731.png)
![(2Z)-2-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11603736.png)
![5-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B11603740.png)
![4-Cyclohexyl-1-[(2-phenylethyl)carbamothioyl]piperidine-4-carboxamide](/img/structure/B11603758.png)

![(7Z)-3-(3-fluorophenyl)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11603765.png)
![N-[(furan-2-yl)methyl]-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11603771.png)
![7-(3-ethoxypropyl)-6-imino-N,13-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11603777.png)

![3-(4-methoxyphenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11603797.png)
![5'-Tert-butyl 3'-ethyl 2'-amino-1-(2-methoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11603801.png)
![2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(naphthalen-2-yl)acetamide](/img/structure/B11603802.png)

